
2-Bromo-5-fluorobenzoyl chloride
Overview
Description
2-Bromo-5-fluorobenzoyl chloride (CAS: 111771-13-2) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃BrClFO. It features a benzoyl chloride backbone substituted with bromine at the 2-position and fluorine at the 5-position (meta to the carbonyl group). This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its electron-withdrawing substituents (Br and F) enhance the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles like amines and alcohols .
Preparation Methods
The synthesis of 2-Bromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a catalyst and an organic solvent to yield 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to further reactions to introduce the fluorine atom, resulting in the formation of this compound. The reaction conditions are generally mild, and the process can be scaled up for industrial production .
Chemical Reactions Analysis
2-Bromo-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Reduction Reactions: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure:
- Molecular Formula: C7H4BrClO
- Molecular Weight: 219.46 g/mol
Reactivity:
2-Bromo-5-fluorobenzoyl chloride is characterized by its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
- Reduction Reactions: Can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Oxidation Reactions: Capable of forming carboxylic acids or other oxidized derivatives under specific conditions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Pharmaceutical Development: Used in the synthesis of potential drug candidates targeting specific enzymes or receptors. The compound's unique halogenated structure allows for enhanced biological activity and specificity.
- Agrochemicals: It is employed in creating herbicides and pesticides, leveraging its reactivity to form complex organic molecules that exhibit desired biological properties.
Biochemical Applications
The compound is utilized in biochemistry for:
- Molecular Probes: It acts as a labeling agent for studying biological systems, allowing researchers to track molecular interactions and cellular processes.
- Proteomics Research: Its reactivity with proteins makes it valuable for modifying proteins to study their structure and function within cellular environments.
Industrial Applications
In industry, this compound is used for:
- Specialty Chemicals Production: It plays a role in manufacturing polymers and coatings that require specific chemical properties for enhanced performance.
- Material Science: The compound is involved in developing materials with tailored functionalities due to its reactive nature.
Case Studies and Research Findings
Case Study 1: Synthesis of Drug Candidates
In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound as an intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in therapeutic applications.
Case Study 2: Molecular Probes Development
A research team developed a series of molecular probes using this compound to investigate protein interactions in live cells. The probes enabled real-time imaging of protein dynamics, providing insights into cellular mechanisms and disease progression.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzoyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electron-withdrawing effects of the bromine, fluorine, and chlorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-5-fluorobenzoyl chloride with four analogs:
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Hazards (GHS) |
---|---|---|---|---|---|
This compound | Br (2), F (5) | C₇H₃BrClFO | 237.35 | 111771-13-2 | Not specified |
4-Bromo-2-fluorobenzoyl chloride | Br (4), F (2) | C₇H₃BrClFO | 237.35 | 151982-51-3 | Not specified |
4-Bromobenzoyl chloride | Br (4) | C₇H₄BrClO | 219.46 | 586-75-4 | H315, H319, H335 |
2-Bromo-5-(trifluoromethyl)benzoyl chloride | Br (2), CF₃ (5) | C₈H₃BrClF₃O | 287.35 | N/A | H315, H319, H335 |
Key Observations:
- Substituent Positioning: The position of halogens significantly impacts reactivity. In This compound , bromine (ortho to carbonyl) and fluorine (meta) create a conjugated electron-withdrawing effect, enhancing electrophilicity. In contrast, 4-bromo-2-fluorobenzoyl chloride has bromine para to the carbonyl and fluorine ortho, which may increase steric hindrance .
- Molecular Weight: The trifluoromethyl analog has a higher molecular weight (287.35 g/mol) due to the CF₃ group, which also increases lipophilicity .
- Hazards: Halogenated benzoyl chlorides universally exhibit skin/eye irritation (H315/H319) and respiratory toxicity (H335). The trifluoromethyl derivative shares these hazards despite its distinct substituent .
Biological Activity
2-Bromo-5-fluorobenzoyl chloride (BFBC) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, including its role as a potential therapeutic agent and its implications in drug design.
This compound is an aromatic compound characterized by the presence of bromine and fluorine substituents on the benzene ring. The synthesis typically involves the reaction of 2-bromo-5-fluorobenzoic acid with thionyl chloride, yielding BFBC with a high degree of purity and yield .
Biological Activity Overview
The biological activities of BFBC can be categorized into several key areas:
- Antiviral Activity : Recent studies have indicated that derivatives of BFBC exhibit antiviral properties, particularly against HIV. For instance, compounds derived from BFBC demonstrated significant inhibition rates (over 50%) against the HIV integrase (IN)-LEDGF/p75 interaction, which is crucial for viral replication .
- Cardiovascular Effects : Research has shown that BFBC acts as a negative allosteric modulator of the Kv11.1 potassium channel, which is implicated in cardiac repolarization. This modulation could have therapeutic implications for conditions like long QT syndrome, where modulation of ion channels can alleviate arrhythmias .
- Cytotoxicity and Safety : The cytotoxic effects of BFBC derivatives have been evaluated in various cell lines. For example, some derivatives exhibited moderate cytotoxicity with CC50 values greater than 100 µM, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of BFBC is crucial for optimizing its biological activity. The presence of halogen substituents such as bromine and fluorine significantly influences the compound's binding affinity and efficacy. Studies indicate that modifications at specific positions on the aromatic rings enhance or diminish the allosteric modulation properties at the Kv11.1 channel .
Compound | Position | Modification | Effect |
---|---|---|---|
7a | Para | Methyl | Decreased allosteric effect |
7f | Ortho | Bromo | Increased negative modulation |
7m | Para | Fluoro | Slightly increased allosteric effect |
Case Studies
- HIV Integrase Inhibition : A study involving various BFBC derivatives found that compound 11h exhibited an impressive 89% inhibition rate against HIV integrase, closely approaching the reference compound's efficacy . This highlights the potential of BFBC derivatives in developing new antiviral therapies.
- Cardiac Arrhythmia Modulation : In experiments assessing the impact of BFBC on Kv11.1 channels, it was observed that certain derivatives could significantly shift displacement curves for known blockers like dofetilide, indicating their potential use in treating arrhythmias associated with long QT syndrome .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromo-5-fluorobenzoyl chloride from its benzoic acid precursor?
- Methodological Answer : Synthesis typically involves converting the corresponding benzoic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:
- Reagent choice : Thionyl chloride is widely used due to its efficiency, often with catalytic N,N-dimethylformamide (DMF) to accelerate the reaction .
- Solvent selection : Dichloromethane (DCM) or benzene are common solvents; DCM is preferred for its lower toxicity and higher boiling point (allowing reflux at ~40°C) .
- Reaction time and temperature : Reactions at 50°C for 1–12 hours yield higher purity, while lower temperatures (0–20°C) may reduce side reactions .
- Workup : Distillation or aqueous workup (e.g., washing with cold water) isolates the product as a solid or liquid .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Check gloves for integrity before use .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of corrosive vapors .
- First aid : For skin contact, immediately wash with water and remove contaminated clothing. For eye exposure, rinse cautiously with water for ≥15 minutes .
- Storage : Store in a locked, cool, dry area away from moisture and incompatible substances (e.g., bases) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., acyl chloride carbonyl at ~170 ppm) .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 5-Bromo-2-fluorobenzoic acid melt at 170–173°C) .
- Purity Assessment : Use HPLC with UV detection or titration methods to quantify residual acid or solvent impurities .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The meta-fluorine and para-bromo groups decrease electron density at the carbonyl carbon, enhancing electrophilicity and reactivity toward nucleophiles (e.g., amines or alcohols).
- Steric Considerations : The ortho-bromo group may hinder access to the carbonyl, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl disappearance and optimize conditions .
Q. What strategies can mitigate competing side reactions during the synthesis of this compound under varying solvent systems?
- Methodological Answer :
- Solvent Optimization : Replace benzene with DCM to reduce carcinogenic risk and improve reaction control .
- Temperature Gradients : Gradual heating (e.g., 0°C → 50°C) minimizes decomposition, especially in moisture-sensitive reactions .
- Additives : Use molecular sieves to scavenge trace water, preventing hydrolysis to the benzoic acid .
Q. How can computational modeling predict the stability and degradation pathways of this compound under different storage conditions?
- Methodological Answer :
- DFT Calculations : Model hydrolysis pathways to identify susceptible bonds (e.g., acyl chloride vs. aryl bromide) and predict degradation products .
- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and analyze degradation via LC-MS .
- QSPR Models : Correlate molecular descriptors (e.g., Hammett σ values) with observed shelf life to design stabilized formulations .
Q. What analytical approaches resolve discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Interlaboratory Comparison : Standardize methods (e.g., DSC for melting points) and validate against certified reference materials .
- Impurity Profiling : Use GC-MS or 2D NMR to detect trace impurities (e.g., residual solvents or isomers) that skew data .
- Meta-Analysis : Statistically evaluate literature data to identify outliers and establish consensus values .
Q. How does the steric and electronic profile of this compound affect its utility in synthesizing complex heterocyclic compounds?
- Methodological Answer :
- Directed Ortho-Metalation : The bromo substituent acts as a directing group for regioselective functionalization (e.g., Suzuki couplings) .
- Heterocycle Formation : React with thioureas or hydrazines to generate benzothiazoles or acylhydrazides, leveraging the acyl chloride's reactivity .
- Cross-Coupling Reactions : Utilize palladium catalysts to replace bromide with aryl/heteroaryl groups for diversification .
Properties
IUPAC Name |
2-bromo-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFDGTIOMAVGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378778 | |
Record name | 2-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-13-2 | |
Record name | 2-Bromo-5-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111771-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride, 2-bromo-5-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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